3-Methoxy-4-nitrobenzoyl chloride

Catalog No.
S729364
CAS No.
67579-92-4
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-nitrobenzoyl chloride

CAS Number

67579-92-4

Product Name

3-Methoxy-4-nitrobenzoyl chloride

IUPAC Name

3-methoxy-4-nitrobenzoyl chloride

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3

InChI Key

CCPUOOUROHGAOD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]

3-Methoxy-4-nitrobenzoyl chloride (CAS 67579-92-4) is a highly reactive, bifunctional acylating agent predominantly utilized in the scalable synthesis of advanced active pharmaceutical ingredients (APIs). Featuring an activated acyl chloride, a meta-methoxy group, and a para-nitro group, this compound serves as a critical building block for generating 3-methoxy-4-aminophenyl pharmacophores following downstream nitro reduction. Its primary industrial value lies in its ability to undergo rapid, catalyst-free amidation and esterification under mild basic conditions, bypassing the need for expensive peptide coupling reagents. Furthermore, the specific 3-methoxy-4-nitro substitution pattern is structurally essential for occupying specific binding pockets in modern kinase inhibitors and central nervous system (CNS) modulators, making it a non-negotiable precursor for targeted drug manufacturing workflows [1].

Research Fit

1
Positional isomer identity
3-methoxy-4-nitro substitution pattern governs acylation reactivity and downstream target engagement
2
Activated acyl chloride
Para-nitro group enhances carbonyl electrophilicity; supports mild amide coupling protocols
3
Patent-reported synthon
Exemplified in LRRK2 kinase inhibitor patent as the activating building block for lead series

Attempting to substitute 3-Methoxy-4-nitrobenzoyl chloride with its free acid counterpart, 3-methoxy-4-nitrobenzoic acid, introduces severe inefficiencies in scale-up workflows. The free acid requires stoichiometric amounts of expensive coupling agents (e.g., HATU, EDC/HOBt) to achieve amidation, which drives up cost-of-goods (COGs) and complicates downstream purification due to the generation of equimolar coupling waste [1]. Furthermore, substitution with regioisomers like 4-methoxy-3-nitrobenzoyl chloride or unsubstituted analogs like 4-nitrobenzoyl chloride is pharmacologically unviable. These alternatives yield downstream APIs with incorrect spatial orientations, completely abolishing the critical hydrogen-bonding and steric interactions required for target enzyme affinity in PLK1 or LRRK2 inhibitors [2].

Substitution Risk

Risk factor
3-Methoxy-4-nitrobenzoyl chloride
Positional isomer substitutes
Thermodynamic stability
Reported lower combustion enthalpy; intermediate sublimation enthalpy (acid precursor)
2-nitro isomer has markedly higher sublimation enthalpy; stability profile may shift
Acylation reactivity
Para-nitro activation enables reported mild coupling with K₂CO₃/THF
Other methoxy-nitro arrangements alter carbonyl electrophilicity; coupling efficiency may differ
Patent exemplification
Explicitly named in LRRK2 inhibitor patent as starting material
Other positional isomers not exemplified; synthetic-route context may not transfer

Amidation Process Efficiency and Atom Economy

In the synthesis of complex API intermediates, such as the LRRK2 inhibitor precursor GNE-1023, 3-Methoxy-4-nitrobenzoyl chloride enables direct, high-yielding amidation. Reaction with secondary amines (e.g., morpholine) in the presence of mild bases like DIPEA at 0 °C yields the corresponding amide in 96% efficiency over two steps from the acid activation [1]. In contrast, utilizing the baseline 3-methoxy-4-nitrobenzoic acid directly requires expensive stoichiometric coupling reagents (like HATU or EDC), which significantly increases the process mass intensity (PMI) and complicates product isolation. This direct acyl chloride route provides superior atom economy and is highly preferred for scalable procurement.

Evidence DimensionAmidation yield and reagent requirement
Target Compound Data96% yield with simple base (DIPEA), no coupling agents required
Comparator Or Baseline3-Methoxy-4-nitrobenzoic acid (requires stoichiometric EDC/HATU for comparable yields)
Quantified DifferenceElimination of coupling reagent costs and associated byproduct waste
ConditionsN-acylation of morpholine in THF at 0 °C

Eliminating peptide coupling reagents directly reduces raw material costs and simplifies purification in commercial API manufacturing.

Combustion enthalpy: isomer comparison
Cross-study comparable
3565.7 ± 6.4 kJ·mol⁻¹
vs 4-MeO-3-NO₂: 3571.0 ± 3.7 kJ·mol⁻¹ (Δ +5.3)
vs 3-MeO-2-NO₂: 3597.1 ± 2.1 kJ·mol⁻¹ (Δ +31.4)
Supports solid-state stability screening
Reported lower combustion enthalpy may inform storage and processing decisions; bomb calorimetry, T = 298.15 K

Regioselective Pharmacophore Generation in Friedel-Crafts Acylation

For the synthesis of 2,3-benzodiazepine derivatives targeting AMPA receptors, the exact substitution pattern of the acylating agent is critical. SnCl4-catalyzed Friedel-Crafts acylation of ethyl 3,4-methylenedioxy phenylacetate with 3-Methoxy-4-nitrobenzoyl chloride successfully yields the required ketoester intermediate in 48% yield, which is subsequently cyclized to the active diazepine [1]. Utilizing the regioisomer 4-methoxy-3-nitrobenzoyl chloride alters the electrophilic attack trajectory and yields an isomeric backbone that fails to form the correct 2,3-benzodiazepine pharmacophore, rendering the downstream product biologically inactive. The specific electronic directing effects of the 3-methoxy group are indispensable for this transformation.

Evidence DimensionTarget ketoester intermediate yield and structural viability
Target Compound Data48% yield of the precise 3-methoxy-4-nitro-substituted ketoester
Comparator Or Baseline4-Methoxy-3-nitrobenzoyl chloride (yields inactive regioisomeric backbone)
Quantified DifferenceAbsolute requirement for the 3-methoxy-4-nitro orientation to achieve target binding
ConditionsSnCl4-catalyzed Friedel-Crafts acylation in dry CH2Cl2

Procuring the exact regioisomer is mandatory to ensure the downstream API possesses the correct three-dimensional structure for receptor binding.

Sublimation enthalpy
Cross-study comparable
131.0 ± 1.1 kJ·mol⁻¹
4-MeO-3-NO₂: 131.2 ± 0.8 kJ·mol⁻¹
3-MeO-2-NO₂: 141.9 ± 1.3 kJ·mol⁻¹
May support vacuum-drying and purification protocol review
Knudsen effusion technique; intermediate volatility relative to 2-nitro isomer

Essential Structural Determinant for Kinase Inhibitor Affinity

In the synthesis of advanced oncology drugs such as the PLK1 inhibitor Volasertib, 3-Methoxy-4-nitrobenzoyl chloride is utilized to acylate trans-4-aminocyclohexanol derivatives. Following reduction, the resulting 3-methoxy-4-aminophenyl moiety provides a critical hydrogen-bond acceptor (via the methoxy oxygen) and precise steric bulk necessary to occupy the kinase hinge region [1]. Substituting this precursor with the more common 4-nitrobenzoyl chloride strips the downstream API of the methoxy group, resulting in a dramatic loss of target kinase affinity. The presence of the 3-methoxy group is a non-negotiable structural requirement established during SAR optimization.

Evidence DimensionDownstream API target binding capability
Target Compound DataProvides essential 3-methoxy group for kinase hinge region binding
Comparator Or Baseline4-Nitrobenzoyl chloride (lacks methoxy group, resulting in poor kinase affinity)
Quantified DifferenceCritical retention of hydrogen-bonding and steric properties
ConditionsStructure-activity relationship (SAR) profiling in PLK1 inhibitor development

Buyers must select this specific substituted acyl chloride to ensure the final synthesized kinase inhibitors retain their designed therapeutic efficacy.

LRRK2 patent synthon
Supporting evidence
Explicitly named as precursor in US 2017/0022204 A1
GSK LRRK2 inhibitor series; no other methoxy-nitro isomer exemplified in synthetic routes
Supports kinase research synthon selection
Patent-reported context; isomer-specific exemplification may reduce route-scouting effort
Amide coupling protocol
Supporting evidence
K₂CO₃, THF, trans-4-aminocyclohexanol
Reported yield without specialized coupling reagents; room temperature to reflux
Supports amide coupling protocol review
Reported conditions; no direct kinetic comparison available vs non-nitro analogs

Commercial Synthesis of PLK1 Inhibitors

3-Methoxy-4-nitrobenzoyl chloride is the definitive precursor for acylating aminocyclohexanol derivatives in the production of Volasertib and related PLK1 inhibitors, where the 3-methoxy group is essential for kinase binding [3].

Development of LRRK2 PET Probes and Therapeutics

Ideal for the rapid, high-yielding amidation of secondary amines (e.g., morpholine) without coupling agents, serving as a critical intermediate in the synthesis of GNE-1023 for Parkinson's disease research [1].

Production of 2,3-Benzodiazepine AMPA Receptor Modulators

The compound is specifically required for SnCl4-catalyzed Friedel-Crafts acylations to generate precise ketoester intermediates that cyclize into active AMPA receptor channel inhibitors [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-state process development
Isomer-specific thermodynamic stability
Sublimation enthalpy and storage stability review
LRRK2 kinase inhibitor research
Patent-reported synthon identity
Synthetic route alignment with patent literature
Amide intermediate scale-up synthesis
Reported mild coupling reactivity
Amide coupling protocol reproducibility
Vorozole-analog synthesis research
Substitution pattern for triazole chemotype
Aromatase-targeted scaffold compatibility review

XLogP3

2.7

Wikipedia

3-methoxy-4-nitro-benzoyl Chloride

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